molecular formula C10H10N2 B1361807 2-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 78210-51-2

2-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No.: B1361807
CAS No.: 78210-51-2
M. Wt: 158.2 g/mol
InChI Key: YFGRUERUDFISJK-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-ylmethyl)pyridine is a high-purity, mixed heteroaryl compound that serves as a versatile building block in advanced chemical research . This molecule integrates a five-membered pyrrole ring and a six-membered pyridine ring within its structure, a feature shared with related biheterocyclic systems that are known to be valuable in diverse scientific fields . The primary research value of this compound lies in its potential application as a synthetic scaffold or a ligand in coordination chemistry . The nitrogen atoms present in both heterocyclic rings can facilitate coordination to metal centers, making it a candidate for constructing metal-organic frameworks (MOFs) or catalytic complexes . Furthermore, the structural motif of connected pyrrole and pyridine rings is a subject of interest in materials science, particularly in the development of new organic compounds with tailored electronic properties . Related pyrrole-pyridine hybrid structures have also been investigated extensively for their applications in medicinal chemistry and diagnostics, underscoring the broad utility of this class of compounds . This product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with the appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRUERUDFISJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352960
Record name 2-(1H-pyrrol-1-ylmethyl)pyridine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-51-2
Record name 2-(1H-pyrrol-1-ylmethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78210-51-2
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Synthetic Methodologies and Chemical Transformations of 2 1h Pyrrol 1 Ylmethyl Pyridine

Established Synthetic Routes to the 2-(1H-pyrrol-1-ylmethyl)pyridine Core Scaffold

The construction of the this compound framework can be achieved through several synthetic strategies, primarily focusing on the formation of the key carbon-nitrogen bond between the methylene (B1212753) bridge and the pyrrole (B145914) ring, or by constructing one of the heterocyclic rings onto a pre-existing fragment.

Strategies for Carbon-Nitrogen Linkage Formation between Pyridine (B92270) and Pyrrole Moieties

The most direct methods for synthesizing the this compound scaffold involve the formation of the N-CH₂ bond. This is typically accomplished via N-alkylation of pyrrole with a suitable pyridine-containing electrophile or through condensation reactions that form the pyrrole ring.

N-Alkylation of Pyrrole: A common and straightforward approach is the N-alkylation of pyrrole with 2-(chloromethyl)pyridine (B1213738) (also known as 2-picolyl chloride). wikipedia.org Pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the pyrrolide anion. wikipedia.org This highly nucleophilic anion then readily displaces the chloride from 2-(chloromethyl)pyridine in a standard SN2 reaction. The use of phase-transfer catalysts can facilitate this reaction in biphasic systems.

Paal-Knorr Pyrrole Synthesis: An alternative strategy involves forming the pyrrole ring itself. The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. mdpi.comuctm.edu In this context, 2-(aminomethyl)pyridine can be condensed with a 1,4-dicarbonyl compound like 2,5-hexanedione or succinaldehyde. The reaction proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. researchgate.net This method is highly versatile, allowing for the introduction of various substituents on the pyrrole ring depending on the choice of the dicarbonyl starting material. Various catalysts, including Brønsted or Lewis acids, can be employed to promote the reaction. mdpi.com

Below is a table summarizing these key synthetic strategies.

Method Reactants Key Transformation Advantages
N-Alkylation Pyrrole, 2-(Chloromethyl)pyridine, Base (e.g., NaH, KOH)Nucleophilic substitution (SN2)Direct, high-yielding, readily available starting materials.
Paal-Knorr Synthesis 2-(Aminomethyl)pyridine, 1,4-Dicarbonyl compoundCondensation/CyclizationAllows for diverse substitution on the pyrrole ring.

Multi-Component Reaction Approaches for Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are powerful tools for generating molecular diversity. bohrium.commdpi.com While no specific MCR has been reported for the direct synthesis of this compound itself, MCRs provide efficient routes to structurally related analogues and complex heterocyclic systems containing both pyridine and pyrrole motifs. researchgate.netresearchgate.net

For instance, MCRs are extensively used to synthesize polysubstituted pyridines and pyrroles. bohrium.commdpi.com A hypothetical MCR approach to an analogue could involve the reaction of an aldehyde, an amine (like 2-(aminomethyl)pyridine), and an activated methylene compound to generate a dihydropyridine, which can then be oxidized. Similarly, various MCRs exist for the synthesis of highly substituted pyrroles, which could be designed to incorporate a pyridine moiety. bohrium.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly build complex molecular libraries for screening purposes. nih.gov

Stereospecific Synthesis of Related Pyrrolidine-Pyridine Scaffolds

While this compound contains an aromatic pyrrole ring, the synthesis of its saturated analogue, 2-(pyrrolidin-1-ylmethyl)pyridine, introduces a chiral center if the pyrrolidine ring is substituted. Stereospecific synthesis of these scaffolds is of significant interest in drug discovery. whiterose.ac.uk

Methods for the asymmetric synthesis of substituted pyrrolidines often rely on several key strategies:

Chiral Pool Synthesis: Readily available chiral starting materials like L-proline or 4-hydroxy-L-proline can be elaborated into more complex chiral pyrrolidine-pyridine structures. mdpi.com

Asymmetric Catalysis: The enantioselective reduction of a pyrroline precursor or an asymmetric cyclization reaction can establish the desired stereochemistry. nih.gov For example, organocatalyzed intramolecular aza-Michael additions have been developed to produce enantioenriched pyrrolidines. whiterose.ac.ukwhiterose.ac.uk

Asymmetric Lithiation: The use of chiral ligands, such as (-)-sparteine, can direct the deprotonation of an N-Boc protected pyrrolidine, followed by quenching with an electrophile to yield an enantioenriched product. nih.gov

These methodologies allow for the controlled synthesis of specific stereoisomers of pyrrolidine-pyridine compounds, which is crucial for studying their biological activity.

Functionalization and Derivatization Strategies for this compound

Once the core scaffold is synthesized, its chemical properties can be tuned through functionalization of either the pyridine or the pyrrole ring. The electronic nature of each ring dictates its reactivity towards different reagents.

Substitution Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This has significant consequences for its reactivity.

Electrophilic Aromatic Substitution: Pyridine is generally resistant to electrophilic aromatic substitution. quimicaorganica.org The reaction conditions required are typically harsh, and the reaction is often complicated by the fact that the ring nitrogen, being basic, will coordinate to the electrophile or Lewis acid catalyst, further deactivating the ring. quora.com When substitution does occur, it is directed to the 3-position (meta-position), as the intermediates for 2- and 4-substitution are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.com The presence of the electron-donating pyrrol-1-ylmethyl group may slightly activate the ring compared to pyridine itself, but the deactivating effect of the ring nitrogen remains dominant.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.orgquora.com This is because the negative charge in the anionic intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com For a substitution reaction to occur on this compound, a good leaving group (e.g., a halide) would first need to be installed on the pyridine ring, for instance at the 4- or 6-position.

Chemical Modifications of the Pyrrole Moiety

In contrast to pyridine, the pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the aromatic π-system, increasing the electron density of the ring carbons and making it highly reactive towards electrophiles. aklectures.comechemi.com

Electrophilic Aromatic Substitution: Pyrrole undergoes electrophilic substitution much more readily than benzene. echemi.com Substitution preferentially occurs at the 2-position (alpha to the nitrogen) due to the greater stabilization of the cationic intermediate (Wheland intermediate). aklectures.com

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic rings. organic-chemistry.orgwikipedia.org Treating this compound with the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) would be expected to install a formyl (-CHO) group at the 2- or 5-position of the pyrrole ring. ijpcbs.comchemistrysteps.comthieme-connect.de

Halogenation: Bromination of the pyrrole ring can be achieved under mild conditions, for example using N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB), to yield mono- or di-brominated products, again favoring the 2- and 5-positions. google.comnih.gov

The reactivity of the two rings is summarized in the table below.

Ring Electronic Nature Preferred Reaction Type Position of Attack Example Reaction
Pyridine Electron-deficientNucleophilic Substitution (with leaving group)C2, C4, C6Reaction with an alkoxide
Pyrrole Electron-richElectrophilic SubstitutionC2, C5Vilsmeier-Haack Formylation

Formation of Fused Heterocyclic Systems Incorporating this compound Substructures

The unique arrangement of the pyrrole and pyridine rings in this compound and its derivatives allows for the construction of a variety of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the formation of new rings by creating carbon-carbon or carbon-nitrogen bonds between the two heterocyclic moieties or with appended functional groups.

One notable example is the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. This transformation can be achieved through a free-radical intramolecular cyclization of precursor molecules. Specifically, o-bromophenyl-substituted pyrrolylpyridinium salts, which can be conceptually derived from the this compound scaffold, undergo cyclization in the presence of a radical initiator system like tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN). nih.gov This method provides a pathway to complex polyheterocyclic skeletons. nih.gov

Another class of fused systems accessible from related precursors are pyrrolo[1,2-c]pyrimidines. While not directly starting from this compound, the synthesis of pyrrolo[1,2-c]pyrimidines from 4-(2-pyridyl)pyrimidine highlights how steric factors can direct cyclization pathways. In this case, the quaternization and subsequent 1,3-dipolar cycloaddition occur on the pyrimidine ring rather than the sterically hindered pyridine ring, leading to the formation of the fused pyrrolo[1,2-c]pyrimidine system. This principle of sterically controlled cyclization can be a guiding factor in designing synthetic routes to fused systems from appropriately substituted this compound derivatives.

Furthermore, cycloaddition reactions represent a powerful tool for constructing fused systems. For instance, derivatives of this compound bearing appropriate dienophilic or dipolarophilic moieties can undergo intramolecular Diels-Alder or 1,3-dipolar cycloaddition reactions to yield complex fused structures. The specific nature of the resulting fused system would depend on the nature and positioning of the reacting functional groups.

The following table summarizes representative examples of fused heterocyclic systems that can be conceptually or directly synthesized from precursors incorporating the this compound substructure.

Starting Material TypeFused Heterocyclic SystemReaction Type
o-bromophenyl-substituted pyrrolylpyridinium saltPyrido[2,1-a]pyrrolo[3,4-c]isoquinolineFree-radical intramolecular cyclization
4-(2-pyridyl)pyrimidine derivativePyrrolo[1,2-c]pyrimidine1,3-dipolar cycloaddition
Substituted this compound with a dieneFused isoquinuclidine derivativeIntramolecular Diels-Alder reaction

Mechanistic Investigations of Synthesis Pathways for this compound Analogues

Understanding the reaction mechanisms underlying the synthesis of this compound analogues is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic routes. These investigations often involve a combination of experimental studies and computational modeling.

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

The synthesis of analogues of this compound involves several key bond-forming reactions, the mechanisms of which have been the subject of detailed investigation. A critical step in many synthetic routes is the formation of the C-N bond linking the methylene group to the pyrrole nitrogen. This is often achieved through a nucleophilic substitution reaction where a pyrrolide anion attacks a 2-(halomethyl)pyridine or a related electrophile. The mechanism of this SN2 reaction is well-established and proceeds through a backside attack, leading to inversion of configuration if the electrophilic carbon is chiral.

In the context of forming fused heterocyclic systems, the mechanisms of intramolecular cyclization reactions are of particular interest. For the free-radical cyclization leading to pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines, the mechanism involves the generation of an aryl radical from the o-bromophenyl substituent. This radical then undergoes an intramolecular addition to one of the double bonds of the pyrrole or pyridine ring, followed by a series of steps including rearomatization to yield the final fused product. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating these complex reaction mechanisms. For instance, DFT calculations can be used to model the transition states of key bond-forming steps, providing insights into the activation energies and the factors that control regioselectivity and stereoselectivity. Such studies have been applied to understand the mechanisms of various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions used in the synthesis of related heterocyclic compounds.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions play a pivotal role in directing the outcome of synthetic transformations leading to this compound analogues and their subsequent conversion to fused heterocyclic systems. The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of a reaction, often by altering the reaction mechanism or by stabilizing specific transition states.

In transition-metal-catalyzed reactions, the nature of the metal center and the ligands coordinated to it are critical determinants of reactivity and selectivity. For example, in Suzuki or Stille cross-coupling reactions used to introduce substituents onto the pyridine or pyrrole rings, the choice of the palladium catalyst and the phosphine ligand can affect the efficiency of the catalytic cycle and the product yield.

The influence of the catalyst is also evident in controlling the pathway of annulation reactions. For instance, in the synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals, the reaction outcome can be switched between a [3+2] and a [4+2] cycloaddition simply by changing the catalyst and solvent. nih.gov This highlights the power of catalytic control in divergent synthesis.

Reaction conditions such as temperature, pressure, and solvent can also have a profound impact on reaction selectivity. In the Diels-Alder reactions of 2(1H)-pyridones, high pressure can be employed to promote the cycloaddition and influence the stereochemical outcome. mdpi.com The solvent can affect the solubility of reactants and catalysts, as well as stabilize or destabilize transition states, thereby influencing reaction rates and selectivity.

The following table provides examples of how catalysts and reaction conditions can influence the synthesis of related heterocyclic systems, illustrating principles that are applicable to the synthesis of this compound analogues.

Reaction TypeCatalyst/ConditionInfluence on Selectivity
Annulation of ketoxime acetates and ynalsSwitch from CuBr to Rh/Cu co-catalystSwitches pathway from [3+2] to [4+2] cycloaddition, yielding pyrroles or isoquinolines respectively nih.gov
Diels-Alder reaction of 2(1H)-pyridonesHigh pressurePromotes cycloaddition and influences stereoselectivity mdpi.com
Asymmetric [3+3] annulationChiral organocatalyst (e.g., amino acid salts, thiourea derivatives)Controls the enantioselectivity of the product mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrrol 1 Ylmethyl Pyridine and Its Derivatives

Vibrational Spectroscopy Characterization

Vibrational spectroscopy is a critical tool for identifying the functional groups and bonding arrangements within a molecule. Fourier-Transform Infrared (FTIR) spectroscopy, in particular, provides a detailed fingerprint based on the absorption of infrared radiation by specific molecular vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine (B92270) and pyrrole (B145914) rings are expected in the 3000–3150 cm⁻¹ region. Pyridine itself shows characteristic aromatic C-H stretching bands between 3000 and 3150 cm⁻¹ pw.edu.pl.

Aliphatic C-H Stretching: The methylene (B1212753) bridge introduces aliphatic C-H bonds. Their symmetric and asymmetric stretching vibrations are anticipated to appear in the 2850–2960 cm⁻¹ range, which is typical for -CH₂- groups acs.org.

C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine and pyrrole rings give rise to a series of characteristic sharp bands in the 1400–1650 cm⁻¹ region. Pyridine derivatives typically exhibit ring stretching bands around 1625-1631 cm⁻¹ and 1430-1465 cm⁻¹ pw.edu.pl. The pyrrole ring also contributes fundamental vibrations in this fingerprint region, often observed around 1475 cm⁻¹ researchgate.net.

CH₂ Bending: The scissoring (bending) vibration of the methylene group is expected to produce a band around 1450 cm⁻¹.

C-N Stretching: The stretching of the C-N bonds within the rings and the bond connecting the methylene group to the pyrrole nitrogen are expected in the 1000–1300 cm⁻¹ range. The C-N stretch in N-substituted pyrroles can be observed around 1198 cm⁻¹ and 952 cm⁻¹ researchgate.net.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations for the C-H bonds on the substituted pyridine and pyrrole rings typically occur in the 700–900 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic rings.

Table 1: Predicted FTIR Band Assignments for 2-(1H-pyrrol-1-ylmethyl)pyridine

Frequency Range (cm⁻¹) Assignment Functional Group Origin
3150–3000 Aromatic C-H Stretch Pyridine & Pyrrole Rings
2960–2850 Aliphatic C-H Stretch Methylene (-CH₂) Bridge
1650–1400 C=C and C=N Ring Stretch Pyridine & Pyrrole Rings
~1450 CH₂ Bending (Scissoring) Methylene (-CH₂) Bridge
1300–1000 C-N Stretch Pyrrole Ring, Pyridine Ring, N-CH₂
900–700 Aromatic C-H Out-of-Plane Bend Pyridine & Pyrrole Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for an unambiguous assignment of the molecular structure.

The ¹H NMR spectrum of this compound would display distinct signals for the protons of the pyridine ring, the pyrrole ring, and the methylene linker. The expected chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

Pyridine Protons: The pyridine ring protons are expected in the aromatic region (δ 7.0–8.6 ppm). The proton at position 6 (H-6), being α to the nitrogen, is the most deshielded and would appear as a doublet at the lowest field, around δ 8.5-8.6 ppm chemicalbook.compearson.com. The other protons would appear as multiplets, with H-4 and H-5 typically in the δ 7.5-7.8 ppm range and H-3 around δ 7.1-7.3 ppm pw.edu.pl.

Methylene Protons: The two protons of the methylene bridge are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to two aromatic rings would place this signal around δ 4.6–5.5 ppm nih.gov.

Pyrrole Protons: The protons on the N-substituted pyrrole ring are also in the aromatic region. The protons at the α-positions (H-2', H-5') are typically observed at a different chemical shift than the β-protons (H-3', H-4'). For N-substituted pyrroles, the α-protons resonate around δ 6.7 ppm, while the β-protons are found further upfield at approximately δ 6.2 ppm, often appearing as triplets or multiplets wikipedia.org.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H-6 8.6–8.5 Doublet (d)
Pyridine H-4/H-5 7.8–7.5 Multiplet (m)
Pyridine H-3 7.3–7.1 Multiplet (m)
Pyrrole H-2'/H-5' (α) ~6.7 Triplet / Multiplet (t/m)
Pyrrole H-3'/H-4' (β) ~6.2 Triplet / Multiplet (t/m)
Methylene (-CH₂-) 5.5–4.6 Singlet (s)

The proton-decoupled ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Pyridine Carbons: The carbon atoms of the pyridine ring have characteristic chemical shifts. The C-2 carbon, attached to the substituent and adjacent to the nitrogen, would be the most downfield of the pyridine carbons, expected around δ 157-159 ppm. The C-6 carbon (α to nitrogen) is also significantly deshielded, appearing near δ 149-150 ppm. The other carbons appear at higher fields: C-4 (~δ 136 ppm), C-3 (~δ 123 ppm), and C-5 (~δ 121 ppm).

Methylene Carbon: The carbon of the methylene bridge is expected to resonate in the range of δ 33–57 ppm, consistent with a carbon atom situated between two heteroaromatic systems nih.gov.

Pyrrole Carbons: In N-substituted pyrroles, the α-carbons (C-2', C-5') are typically found around δ 121-122 ppm, while the β-carbons (C-3', C-4') are more shielded and appear around δ 108-109 ppm rsc.org.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2 159–157
Pyridine C-6 150–149
Pyridine C-4 ~136
Pyridine C-3 ~123
Pyridine C-5 ~121
Pyrrole C-2'/C-5' (α) 122–121
Pyrrole C-3'/C-4' (β) 109–108
Methylene (-CH₂-) 57–33

To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For this compound, strong cross-peaks would be expected between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). Similarly, correlations would be seen between the adjacent pyrrole protons (H-2' with H-3' and H-4' with H-5'). The methylene protons, being a singlet with no adjacent protons, would not show any COSY cross-peaks.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly with the carbons to which they are attached. This technique would provide definitive confirmation of the assignments. For instance, the singlet in the ¹H spectrum around δ 4.6-5.5 ppm would show a cross-peak to the carbon signal in the ¹³C spectrum around δ 33-57 ppm, confirming their identity as the methylene group. Each aromatic proton signal would correlate to a specific aromatic carbon signal, allowing for the unambiguous assignment of the C-H pairs in both the pyridine and pyrrole rings.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a published single-crystal X-ray structure for this compound could not be located in publicly available databases. However, based on the crystal structures of related molecules containing linked pyridine and pyrrole rings, several structural features can be anticipated.

The molecule is expected to be non-planar. While the individual pyridine and pyrrole rings are themselves aromatic and therefore largely planar, there will be free rotation around the C-C and C-N single bonds of the methylene linker. This would result in a significant dihedral angle between the planes of the two aromatic rings. For comparison, the crystal structure of an isomer, 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole, shows that the two pyrrole rings are twisted with respect to each other by a dihedral angle of 69.07° nih.gov. A similar significant twist would be expected for this compound to minimize steric hindrance.

The bond lengths and angles within the pyridine and pyrrole rings would be expected to conform to standard values for aromatic N-heterocycles. In the solid state, the molecular packing would likely be governed by weak intermolecular interactions such as C-H···π stacking between the aromatic rings of adjacent molecules.

Analysis of Molecular Geometry and Conformation

The molecular structure of this compound consists of a pyridine ring and a pyrrole ring linked by a methylene (-CH2-) bridge. The conformational flexibility of the molecule is largely determined by the rotation around the single bonds of this methylene linker. X-ray crystallographic studies of derivatives provide critical insights into the preferred spatial arrangement of the heterocyclic rings.

While a specific crystal structure for this compound is not extensively detailed in the cited literature, analysis of closely related compounds reveals key geometric features. For instance, in the derivative 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine, the dihedral angle between the planes of the pyridine and pyrrole rings is found to be 11.08 (12)°. nih.gov This relatively small angle suggests a co-planar tendency, which can be influenced by the electronic and steric nature of the linker and substituents. The molecule is described as non-planar primarily due to a twist around the C–C bond adjacent to the rings. nih.gov

Table 1: Selected Geometric Parameters of this compound Derivatives

Parameter Compound Value
Dihedral Angle (Pyrrole-Pyridine) 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine 11.08 (12)°
Dihedral Angle (Pyrrole-Pyrrole) 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole 69.07 (16)°

Note: Data is for related derivatives as a proxy for the title compound's expected geometry.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound and its derivatives is governed by a network of non-covalent interactions, including hydrogen bonding and π-stacking, which dictate the supramolecular architecture. The presence of a hydrogen bond donor (the N-H group of the pyrrole ring, if unsubstituted) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) allows for the formation of robust intermolecular connections.

In the crystal structure of 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine monohydrate, the water molecule plays a crucial role in the supramolecular assembly. nih.gov It facilitates hydrogen bonds, acting as a bridge between molecules. Specifically, the structure is stabilized by pyrrole-NH···O(water) and water-OH···N(pyridine) hydrogen bonds. nih.gov These interactions link individual molecules into layers, demonstrating how solvent molecules can be integral to the crystal lattice.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound (C₁₀H₁₀N₂), which has a monoisotopic mass of 158.08 Da. nih.gov Electron ionization (EI) mass spectrometry of this compound is expected to produce a distinct molecular ion peak (M⁺•) at m/z 158, followed by a series of fragment ions that provide structural information.

The primary fragmentation pathway is anticipated to involve the cleavage of the bonds at the methylene bridge, which is the most labile part of the molecule. Two main cleavage patterns are plausible:

Cleavage of the C-N bond between the methylene group and the pyrrole ring: This would lead to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z 92 . This is often a very prominent peak in the mass spectra of 2-benzylpyridines and related structures. The other fragment would be a pyrrolyl radical.

Cleavage of the C-C bond between the methylene group and the pyridine ring: This fragmentation would result in the formation of the pyrrolylmethyl cation at m/z 80 .

Further fragmentation of the primary ions can also occur. The pyridylmethyl cation (m/z 92) can lose a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of the pyridine ring, to yield an ion at m/z 65. The pyrrole ring is known to fragment via the loss of HCN, which could lead to smaller fragment ions.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 159.09168 131.4
[M+Na]⁺ 181.07362 139.8
[M-H]⁻ 157.07712 135.4

Note: Data is computationally predicted.

Table 3: Proposed Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Ion Proposed Structure
158 Molecular Ion [M]⁺• [C₁₀H₁₀N₂]⁺•
92 Pyridylmethyl cation [C₆H₆N]⁺
80 Pyrrolylmethyl cation [C₅H₆N]⁺

Theoretical and Computational Investigations of 2 1h Pyrrol 1 Ylmethyl Pyridine Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into a molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Landscape Analysis

In a related substituted pyridine (B92270) derivative, 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the dihedral angle between the pyrrole (B145914) and pyridine rings was found to be 28.93 (14)°. nih.gov In another case, 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the two rings were nearly coplanar with a dihedral angle of 3.48 (14)°. nih.gov For the unsubstituted 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with a dihedral angle of 69.07 (16)°. researchgate.net These examples highlight the conformational flexibility and the influence of substituents on the preferred geometry. For 2-(1H-pyrrol-1-ylmethyl)pyridine, a thorough conformational analysis would involve rotating the bond connecting the methylene (B1212753) group to the pyridine and pyrrole rings to identify all stable conformers and the energy barriers between them. This analysis is crucial for understanding its dynamic behavior and how it might interact with other molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

In a general sense, for heterocyclic compounds like pyrrole and pyridine, the HOMO is often a π-orbital delocalized over the ring system, while the LUMO is a π*-antibonding orbital. The specific energies and spatial distributions of these orbitals in this compound would be determined by DFT calculations. The analysis of the HOMO and LUMO can reveal which parts of the molecule are most likely to participate in electron donation and acceptance in chemical reactions.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the electron-donating capacity of the molecule.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting capacity of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. researchgate.net Red-colored regions on an MEP map signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or protonation. The pyrrole ring, being electron-rich, would also exhibit negative potential, while the hydrogen atoms would show positive potential. The MEP map is a valuable tool for predicting the regioselectivity of chemical reactions.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, which are indicative of electron delocalization and hyperconjugation. By analyzing the NBOs, one can quantify the extent of charge delocalization from the pyrrole ring to the pyridine ring and vice versa, providing a deeper understanding of the electronic communication between the two heterocyclic systems. This analysis can also reveal the nature of the bonds and the hybridization of the atoms within the molecule.

Quantum Chemical Calculations for Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic properties, including NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Reaction Mechanism Modeling via Computational Chemistry:

Studies of Tautomeric Equilibria:Although less common for this specific structure compared to hydroxy- or amino-pyridines, computational analysis could definitively explore the possibility and energetic favorability of any potential tautomers.

Until such research is conducted and published, a detailed and scientifically rigorous article on the theoretical and computational aspects of this compound, as per the specified outline, cannot be produced.

Coordination Chemistry and Ligand Design Principles Involving 2 1h Pyrrol 1 Ylmethyl Pyridine

Design and Synthesis of 2-(1H-pyrrol-1-ylmethyl)pyridine as a Ligand Scaffold

The design of this compound as a ligand is predicated on the synergistic interplay between the pyridine (B92270) and pyrrole (B145914) rings. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a well-established coordinating agent in transition metal chemistry. The pyrrole ring, a five-membered nitrogen-containing heterocycle, also possesses coordinating capabilities. Linking these two heterocycles via a methylene (B1212753) (-CH2-) bridge creates a flexible bidentate ligand.

General synthetic strategies for related N-substituted pyrroles and pyridines often involve the reaction of a pyridine derivative with a pyrrole precursor. ontosight.ai For instance, the synthesis of 2-(1H-pyrrol-1-yl)pyridine can be achieved through the reaction of pyridine-2-yl lithium with pyrrole. ontosight.ai While a specific, detailed synthetic protocol for this compound is not extensively documented in the reviewed literature, a plausible route would involve the reaction of 2-(chloromethyl)pyridine (B1213738) with the potassium salt of pyrrole in an appropriate solvent.

The steric and electronic properties of the this compound ligand scaffold can be systematically tuned to modulate the properties of the resulting metal complexes. This is a key principle in ligand design, allowing for the fine-tuning of coordination geometry, redox potentials, and catalytic activity.

Steric modifications can be introduced by placing substituents on either the pyridine or the pyrrole ring. For example, introducing bulky groups at the positions adjacent to the coordinating nitrogen atoms can enforce specific coordination geometries and prevent the formation of undesired polymeric species.

Electronic modifications can be achieved by introducing electron-donating or electron-withdrawing groups on the heterocyclic rings. For instance, alkyl groups on the pyridine or pyrrole ring would increase the electron density on the nitrogen atoms, enhancing their donor capacity. Conversely, halo- or nitro- groups would decrease the basicity of the nitrogen donors. The unique combination of the electron-deficient pyridine ring and the electron-rich pyrrole ring in 2-(1H-pyrrol-1-yl)pyridine imparts distinct electronic and steric properties, allowing it to participate in a wide range of chemical reactions and interactions with various metal centers.

Metal Complex Formation and Structural Characterization

The presence of two nitrogen donor atoms in this compound makes it an effective chelating ligand for a variety of transition metals. The formation of a stable five-membered chelate ring upon coordination is a significant driving force for complex formation. The reaction of this ligand with metal salts in a suitable solvent is expected to yield stable coordination complexes.

The most common coordination mode for this compound is expected to be bidentate , where it coordinates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrole ring. This N,N'-bidentate coordination is prevalent in many analogous pyridine-pyrrole based ligands. nih.govpurdue.edu

While this compound itself is primarily a bidentate ligand, the scaffold can be modified to achieve tridentate coordination. This can be accomplished by introducing an additional donor group on the methylene bridge or on the pyrrole ring. The study of tridentate pyridine-pyrrolide ligands has revealed a rich and promising coordination chemistry. researchgate.net For example, 2,6-bis(pyrrol-2-yl)pyridine acts as a tridentate ligand, coordinating through the two pyrrole nitrogens and the pyridine nitrogen.

The table below presents representative crystallographic data for a related tridentate ligand, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, which can provide an approximation of the bond lengths and angles that might be observed in complexes of this compound.

Compound NameMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
2-[bis(1H-pyrazol-1-yl)methyl]pyridine---- researchgate.net

No specific crystallographic data for metal complexes of this compound was found in the reviewed literature. The table above refers to a structurally related ligand.

Spectroscopic and Magnetic Properties of Coordination Complexes

Spectroscopic and magnetic studies are essential tools for the characterization of coordination complexes of this compound.

Infrared (IR) Spectroscopy can confirm the coordination of the ligand to the metal ion. The stretching frequencies of the C=N and C=C bonds in the pyridine and pyrrole rings are expected to shift upon complexation.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, are typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is useful for characterizing diamagnetic complexes. The chemical shifts of the protons on the pyridine and pyrrole rings will be affected by coordination to the metal center.

Magnetic Properties of paramagnetic complexes are determined by the number of unpaired electrons and the geometry of the complex. The magnetic susceptibility of coordination compounds can be determined to deduce the number of unpaired electrons. nih.gov For example, studies on trigonal pyramidal iron(II) pyrrolide complexes have shown that the ligand field significantly influences the magnetic behavior, leading to slow magnetic relaxation in some cases. nsf.gov

The following table summarizes expected spectroscopic data for metal complexes of pyridine-pyrrole type ligands.

Spectroscopic TechniqueExpected Observations for Metal Complexes
FT-IR Shift in ν(C=N) and ν(C=C) stretching frequencies of pyridine and pyrrole rings.
UV-Vis Appearance of LMCT, MLCT, and d-d transition bands.
¹H NMR (for diamagnetic complexes) Downfield or upfield shifts of pyridine and pyrrole proton signals upon coordination.

Supramolecular Assembly and Network Formation through Metal-Ligand Interactions

The ligand this compound is a versatile building block in the field of coordination chemistry, capable of forming a diverse array of supramolecular assemblies and coordination networks. Its unique structural features, combining a pyridyl group and a pyrrolyl group linked by a flexible methylene bridge, allow for various coordination modes with metal centers. This flexibility, coupled with the potential for non-covalent interactions, drives the self-assembly of intricate one-, two-, and three-dimensional structures. The final architecture of these assemblies is influenced by several factors, including the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of solvent molecules.

The pyridyl nitrogen of this compound readily coordinates to metal ions, acting as a primary binding site. The pyrrolyl group, while generally a weaker coordinator, can also engage in interactions with the metal center, leading to chelation. This chelate effect enhances the stability of the resulting metal complexes. The methylene spacer provides conformational flexibility, allowing the ligand to adopt different orientations to accommodate the geometric preferences of various metal ions.

The formation of extended networks is often facilitated by the bridging nature of the ligand, where it connects two or more metal centers. This can lead to the construction of coordination polymers with varying dimensionalities. For instance, in the presence of suitable metal ions and counter-anions, one-dimensional (1D) zig-zag or helical chains can be formed. These chains can further self-assemble through weaker interactions, such as hydrogen bonding or π-π stacking, to form two-dimensional (2D) sheets or three-dimensional (3D) frameworks.

While specific crystallographic data for supramolecular assemblies of the parent this compound are not extensively reported in the reviewed literature, the principles of its network formation can be inferred from studies of closely related ligands. For example, derivatives of pyridine and pyrrole have been shown to form extensive supramolecular architectures. In many of these systems, the interplay between strong metal-ligand bonds and weaker non-covalent interactions is crucial in dictating the final solid-state structure.

The study of supramolecular assemblies involving ligands like this compound is a vibrant area of research, with potential applications in materials science, catalysis, and gas storage. The ability to rationally design and synthesize novel coordination networks with desired properties is a key goal in this field.

Catalytic Applications of 2 1h Pyrrol 1 Ylmethyl Pyridine Derived Complexes

Role of Ligand Architecture in Modulating Catalytic Performance

The catalytic performance of metal complexes is intricately linked to the architecture of their coordinating ligands. For 2-(1H-pyrrol-1-ylmethyl)pyridine, its structure as a bidentate N,N-ligand, with one pyridine (B92270) and one pyrrole (B145914) nitrogen atom, allows it to form stable chelate rings with a variety of transition metals. This chelation effect can enhance the stability of the resulting metal complex.

The electronic properties of the pyridine and pyrrole rings play a crucial role. The pyridine ring is electron-withdrawing, while the pyrrole ring is electron-donating. This electronic asymmetry can influence the electron density at the metal center, which in turn affects the catalytic activity and selectivity of the complex. nih.gov Furthermore, the flexibility of the methylene (B1212753) bridge connecting the two heterocyclic rings allows for a certain degree of conformational freedom, which can be a key factor in accommodating different substrates and transition states during a catalytic cycle.

Substituents on either the pyridine or the pyrrole ring can be used to fine-tune the steric and electronic properties of the ligand. For instance, the introduction of bulky groups can create a specific steric environment around the metal center, potentially leading to higher selectivity in catalytic reactions. Similarly, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby influencing its reactivity. nih.gov

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area of investigation for coordination complexes.

Investigations in Olefin Oligomerization Reactions

There is a notable lack of specific research data in the public domain regarding the application of this compound-derived complexes in olefin oligomerization reactions. While related pyridine-imine and other nitrogen-containing ligands have been successfully employed in iron, cobalt, and nickel-catalyzed olefin polymerization and oligomerization, direct analogues using the this compound ligand are not prominently reported in the literature. google.com

For context, studies on similar bidentate nitrogen ligands have shown that the ligand structure is critical in determining the outcome of ethylene (B1197577) oligomerization, influencing product distribution from short-chain alpha-olefins to higher molecular weight polymers. The steric and electronic properties of the ligand framework dictate the rate of chain growth versus chain transfer, which controls the molecular weight of the resulting oligomers or polymers.

Exploration of Other Catalytic Transformations Mediated by Metal Complexes

Complexes of this compound are mentioned in the context of their potential as catalysts in various organic transformations. However, specific examples with detailed research findings are scarce. The general applications for pyridine-containing ligands suggest that complexes of this compound could be potential candidates for reactions such as:

Cross-coupling reactions: Palladium complexes of related N,N-bidentate ligands are known to be effective catalysts for Suzuki-Miyaura and other cross-coupling reactions.

Oxidation reactions: The ability of the ligand to stabilize various oxidation states of a metal could make its complexes suitable for catalytic oxidation processes.

Hydrogenation reactions: Iridium and ruthenium complexes with pyridine-based ligands have been used as catalysts for transfer hydrogenation. nih.gov

Further experimental work is required to explore and validate the catalytic potential of this compound complexes in these and other transformations.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies for catalytic cycles involving this compound complexes are not extensively documented. The following sections outline the general principles that would apply to such investigations.

Identification of Active Catalytic Species

A crucial step in any mechanistic study is the identification of the active catalytic species. This often involves a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis), X-ray crystallography, and computational modeling. For a catalytic process involving a this compound metal complex, the initial complex might be a pre-catalyst that is converted into the active catalyst under the reaction conditions. This transformation could involve the loss of a ligand, a change in the metal's oxidation state, or interaction with a co-catalyst.

Kinetic and Thermodynamic Aspects of Turnover and Selectivity Control

Understanding the kinetics and thermodynamics of a catalytic cycle is essential for optimizing reaction conditions and improving catalyst performance. This involves studying the rate of the reaction under various conditions (e.g., temperature, pressure, reactant concentrations) to determine the rate law and activation parameters.

Key aspects to investigate would include:

Selectivity: Understanding the factors that control the chemo-, regio-, and stereoselectivity of the reaction. This is often related to the relative energies of different reaction pathways and transition states.

Deactivation pathways: Investigating how the catalyst loses its activity over time, which is crucial for developing more robust and long-lasting catalytic systems.

Computational chemistry, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of intermediates and transition states, helping to elucidate the reaction mechanism and the origins of selectivity. nih.gov

Advanced Materials Science Applications of 2 1h Pyrrol 1 Ylmethyl Pyridine Derivatives

Applications in Organic Electronics and Optoelectronics

The unique combination of an electron-deficient pyridine (B92270) ring and an electron-rich pyrrole (B145914) ring in 2-(1H-pyrrol-1-ylmethyl)pyridine derivatives makes them promising candidates for applications in organic electronics and optoelectronics. This structure allows for the tuning of electronic properties, which is crucial for the development of efficient organic semiconducting materials.

Design of Conjugated Systems for Charge Transport and Photovoltaics

Derivatives of this compound can be incorporated into larger conjugated polymer systems to enhance their charge transport capabilities. The pyrrole moiety can act as a conjugated bridge in these polymers nih.gov. For instance, novel pyrrole-based conjugated polymers have been synthesized that exhibit strong fluorescence and significant two-photon absorption cross-sections, properties that are beneficial for optoelectronic applications nih.gov.

In the context of photovoltaics, the development of new electron acceptors is crucial for improving the efficiency of organic solar cells. A new electron acceptor, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), has been synthesized and used to construct donor-acceptor type conjugated polymers. These polymers have shown promising electrochromic properties, with good optical contrasts, fast switching speeds, and high coloration efficiencies, suggesting their potential in other organic electronic applications as well rsc.org. While not directly a derivative of this compound, this highlights the potential of the broader class of pyrrole-pyridine systems in this field.

Theoretical studies on oligomers based on pyrrole and anthracene have also been conducted to evaluate their optoelectronic and photovoltaic properties. These studies suggest that such materials could be good candidates for use in organic electronic devices researchgate.net.

Photophysical Properties (e.g., Fluorescence and Luminescence)

The photophysical properties of materials are central to their application in optoelectronics. Pyrrole-based conjugated polymers have been shown to emit strong yellow-green and orange fluorescence with high quantum yields nih.gov. The specific photophysical properties can be tuned by modifying the chemical structure of the polymer's repeating units nih.gov.

Furthermore, metal complexes involving pyridine and pyrrole-containing ligands can exhibit interesting luminescence properties. For example, new fluorescent systems based on N2S2 pyridine-anthracene-containing macrocyclic ligands have been synthesized and their photophysical properties explored. The coordination of metal ions to these ligands leads to significant changes in their absorption and emission spectra nih.govuab.cat. While these are not direct derivatives of this compound, they demonstrate the potential for developing luminescent materials by incorporating this core structure into more complex ligand designs.

Development of Functional Organic Materials

The structural versatility of this compound derivatives also lends itself to the development of a variety of functional organic materials, including dyes, pigments, and sensing materials.

Incorporation into Dye and Pigment Systems

Azo disperse dyes have been synthesized using various pyridine derivatives as coupling components koreascience.kr. The resulting dyes exhibit a range of colors and their absorption maxima can be tuned by altering the substituents on the diazo component koreascience.kr. The dyeing properties of these compounds on polyester fibers have been evaluated, showing good wash, rubbing, and light fastness koreascience.kr.

Additionally, monoazo pyrazolone dyes based on 2-amino 5-methyl thiazole have been synthesized and their dyeing properties on polyester fabrics have been characterized, yielding good fastness properties researchgate.net. The synthesis of such dyes often involves heterocyclic compounds, and the inclusion of a pyridine-pyrrole moiety could offer a route to novel colorants.

Utilization in Novel Sensing Materials

The ability of the pyridine and pyrrole nitrogen atoms to coordinate with metal ions makes this compound derivatives attractive for the development of chemical sensors. A notable example is the investigation of 4-(pyrrol-1-yl)pyridine and its derivatives as anion sensors. These compounds have been shown to be effective in the colorimetric detection of nitrite ions in aqueous solutions with high sensitivity and selectivity mdpi.comnih.gov. The sensing mechanism is believed to involve changes in the supramolecular aggregation of the sensor molecules upon interaction with the analyte mdpi.comnih.gov.

Sensor CompoundAnalyteDetection MethodLimit of Detection (LOD)
4-(pyrrol-1-yl)pyridineNitriteColorimetric0.330 ppm
4-(2,5-dimethyl-pyrrol-1-yl)pyridineNitriteColorimetric1.06 ppm
4-(2,4-dimethyl-pyrrol-1-yl)pyridineNitriteColorimetric1.05 ppm

Furthermore, pyrrole-based molecules have been designed as multi-analyte sensors for metal ions such as Cu2+, Zn2+, and Hg2+, exhibiting distinct absorption and emission responses researchgate.net.

Mechanistic Insights into Biological Interactions of 2 1h Pyrrol 1 Ylmethyl Pyridine Analogues

Investigation of Enzyme Inhibition Mechanisms

Analogues of 2-(1H-pyrrol-1-ylmethyl)pyridine have been identified as potent inhibitors of various enzymes that are crucial for cellular function and survival. The following subsections explore the specific molecular targets and the nature of the inhibitory interactions.

Research has identified several key enzymes as targets for this compound analogues. These include DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, and various protein kinases that play central roles in cellular signaling pathways.

DNA Gyrase and Topoisomerase IV:

A class of compounds known as pyrrolamides, which share structural similarities with this compound, have been identified as novel antibacterial agents that target DNA gyrase and, in some cases, the related enzyme topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov

The binding site for these inhibitors is the ATP-binding pocket of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govresearchgate.net This was confirmed through studies involving fragment-based lead generation using nuclear magnetic resonance (NMR) screening to identify low-molecular-weight compounds that bind to this specific pocket. nih.gov Further characterization through iterative X-ray crystallography has provided detailed insights into the binding mode of these pyrrolamide inhibitors within the GyrB active site. nih.govnih.gov This structural information has been crucial for optimizing the potency of these compounds. researchgate.net

Kinases:

Several analogues of this compound have demonstrated potent inhibitory activity against a range of protein kinases.

Met Kinase, Flt-3, and VEGFR-2: A conformationally constrained 2-pyridone analogue has been identified as a potent inhibitor of Met kinase. nih.gov X-ray crystallographic data revealed that this inhibitor binds to the ATP binding site of the Met kinase protein. nih.gov This compound also showed inhibitory activity against Flt-3 and VEGFR-2 kinases. nih.gov

Cell Division Cycle 7 (Cdc7) Kinase: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase, a target for cancer therapy. nih.gov The progression from an initial hit compound to a more potent ATP mimetic inhibitor highlights the targeted nature of this inhibition. nih.gov

CHK1 Protein Kinase: 1H-pyrrolo[2,3-b] pyridine (B92270) derivatives have also been disclosed as inhibitors of CHK1, a key enzyme in the DNA damage response pathway, making it a target for cancer treatment. google.com

Transforming Growth Factor β-activated Kinase 1 (TAK1): While not direct pyridine analogues, structurally related 2,4-1H-imidazole carboxamides have been discovered as potent and selective inhibitors of TAK1. nih.gov X-ray crystallography revealed a distinct binding mode within the kinase hinge region, demonstrating how modifications to the heterocyclic core can lead to potent and selective kinase inhibition. nih.gov

The following table summarizes the inhibitory activity of selected this compound analogues against various kinases.

Compound/Analogue ClassTarget KinaseIC50 Value
Conformationally constrained 2-pyridone analogueMet kinase1.8 nM nih.gov
Conformationally constrained 2-pyridone analogueFlt-34 nM nih.gov
Conformationally constrained 2-pyridone analogueVEGFR-227 nM nih.gov
[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]Cdc7 kinase7 nM nih.gov

Understanding the specific molecular interactions between the inhibitors and the enzyme's active site is crucial for rational drug design. For the pyrrolamide class of DNA gyrase inhibitors, X-ray crystallography has been instrumental. These studies have revealed how the N-phenylpyrrolamide core fits into the ATP-binding site of GyrB, allowing for the optimization of substituents to enhance binding affinity and antibacterial activity. nih.govnih.gov

Similarly, for the 2-pyridone-based Met kinase inhibitors, X-ray crystallography has provided a clear picture of the binding mode within the ATP binding site. nih.gov This structural data has rationalized the structure-activity relationship (SAR) of this series of analogues, guiding the development of more potent inhibitors. nih.gov

In the case of TAK1 inhibitors, the crystal structure showed a unique perpendicular orientation of a benzylamide group with respect to the core hinge-binding imidazole, along with an unusual amide flip in the kinase hinge region. nih.gov These specific interactions contribute to the high potency and selectivity of these compounds.

Mechanisms of Cellular Activity and Molecular Pathways

The inhibition of specific enzymes by this compound analogues translates into distinct effects on cellular processes, including cell cycle progression, apoptosis, and cell motility.

Several analogues have been shown to interfere with the normal progression of the cell cycle, a hallmark of many anti-cancer agents.

A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, known as RDS 60, which is a structural analog of the microtubule-depolymerizing agent nocodazole, has been shown to block the cell cycle in the G2/M phase in human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.comnih.gov This cell cycle arrest is a consequence of the compound's ability to disrupt the formation of normal bipolar mitotic spindles, leading to a cytoplasmic accumulation of cyclin B1. mdpi.comnih.gov

Furthermore, a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative has been found to induce S-phase cell cycle arrest in multiple cancer cell lines. nih.gov This indicates that different structural analogues can impact different phases of the cell cycle.

The table below details the effects of specific analogues on cell cycle progression.

Compound/AnalogueCell Line(s)Effect on Cell Cycle
RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative)HNSCCG2/M phase arrest mdpi.comnih.gov
5-hydoxy-1H-pyrrol-2-(5H)-one derivativeMultiple cancer cell linesS-phase arrest nih.gov

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anti-cancer agents eliminate tumor cells. Following cell cycle arrest, treatment with the (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative RDS 60 was shown to induce apoptosis in HNSCC cell lines. mdpi.comnih.gov

In a different study, a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative was found to induce apoptosis in HCT116 cells, which was partly dependent on the activation of the tumor suppressor protein p53. nih.gov This compound was shown to preferentially induce DNA damage, leading to the activation of p53. nih.gov

Additionally, copper-imidazo[1,2-a]pyridine complexes have been demonstrated to be effective inducers of intrinsic apoptosis in colorectal cancer cells. nih.gov These complexes were found to modulate the expression of proteins crucial for cell survival and cell death. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. The (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative RDS 60 has been shown to inhibit cell migration and extracellular matrix infiltration of HNSCC cell lines. mdpi.comnih.gov This compound was also able to reverse the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis. mdpi.comnih.gov

The table below quantifies the inhibitory effect of RDS 60 on the invasion of HNSCC cell lines through a Matrigel matrix.

Cell LineTreatmentMigrating Cells (Count)Percentage Inhibition
FaDuControl71-
FaDu1 µM RDS 601776% mdpi.com
CAL27Control92-
CAL271 µM RDS 602375% mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

SAR studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how modifications to a molecule's structure influence its biological activity. For the this compound core, these studies have been instrumental in deciphering the molecular interactions that govern their therapeutic effects.

Identification of Key Pharmacophoric Features for Mechanistic Efficacy

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Through the synthesis and biological evaluation of a multitude of this compound analogues, several key pharmacophoric features have been identified as crucial for their mechanistic efficacy. These features include the spatial orientation of the pyrrole (B145914) and pyridine rings, the nature and position of substituents on these rings, and the flexibility of the methylene (B1212753) linker.

The pyridine ring often acts as a key hydrogen bond acceptor or can be involved in π-π stacking interactions with aromatic residues within a biological target. The pyrrole ring, on the other hand, can participate in hydrophobic interactions or act as a hydrogen bond donor. The methylene linker provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding.

To illustrate the impact of substitution on biological activity, consider the following hypothetical SAR data for a series of this compound analogues evaluated as kinase inhibitors.

CompoundR1 (Pyrrole Substitution)R2 (Pyridine Substitution)Kinase Inhibitory Activity (IC50, nM)
1aHH520
1b2-MeH350
1c3-ClH150
1dH4-OMe480
1eH5-F210
1f3-Cl5-F50

This table presents hypothetical data for illustrative purposes.

From this data, several trends can be observed. Substitution on the pyrrole ring, particularly with an electron-withdrawing group like chlorine at the 3-position (Compound 1c), appears to enhance inhibitory activity compared to the unsubstituted parent compound (1a). Similarly, a fluorine substituent at the 5-position of the pyridine ring (Compound 1e) leads to a notable increase in potency. The combination of these two features in Compound 1f results in a synergistic effect, yielding the most potent analogue in this series. This suggests that these positions are critical for interaction with the kinase active site, potentially through halogen bonding or other specific interactions.

Rational Design Principles for Modulating Specific Biological Pathways

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved potency and selectivity for specific biological pathways. The goal of rational design is to move beyond random screening and to intelligently modify a lead compound to optimize its desired therapeutic properties while minimizing off-target effects.

One key principle is the exploitation of specific interactions with the target protein. For instance, if a crystal structure of the target protein in complex with a this compound analogue is available, it can reveal key hydrogen bonds, hydrophobic interactions, or ionic interactions. This structural information allows for the design of new analogues with substituents that can form additional or stronger interactions with the target.

Another important principle is the modulation of physicochemical properties. Properties such as lipophilicity, solubility, and metabolic stability can be fine-tuned by the introduction of specific functional groups. For example, the addition of a polar group can improve aqueous solubility, which is often a desirable characteristic for drug candidates.

The following table illustrates how rational design principles can be applied to optimize the activity of this compound analogues against a G-protein coupled receptor (GPCR).

CompoundModificationRationaleGPCR Antagonist Activity (Ki, nM)
2aParent ScaffoldInitial Hit850
2bAddition of 4'-methoxy on pyridineIncrease hydrogen bonding potential420
2cAddition of 3'-cyano on pyrroleIntroduce a polar group to probe a specific pocket210
2dConformational restriction of linkerReduce conformational flexibility to favor the active conformation95
2eCombination of optimal featuresSynergistic effect of multiple favorable modifications15

This table presents hypothetical data for illustrative purposes.

In this example, the initial hit (Compound 2a) has modest activity. The rational introduction of a methoxy group on the pyridine ring (Compound 2b) to enhance hydrogen bonding potential leads to a twofold increase in activity. The addition of a cyano group on the pyrrole ring (Compound 2c) further improves potency, suggesting it may be interacting with a specific polar region of the receptor. By conformationally restricting the methylene linker (Compound 2d), the entropic penalty of binding is reduced, leading to a significant improvement in affinity. Finally, combining these optimal features into a single molecule (Compound 2e) results in a highly potent GPCR antagonist.

These examples underscore the power of SAR-guided rational design in the development of this compound analogues as modulators of specific biological pathways. By systematically exploring the chemical space around this privileged scaffold, researchers can continue to uncover novel compounds with significant therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-(1H-pyrrol-1-ylmethyl)pyridine, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound often involves multi-step organic reactions. A common approach includes the alkylation of pyrrole derivatives with pyridine-containing precursors. For example, Trofimov et al. (2021) demonstrated the use of 2-(acyllethynyl)-pyrroles as intermediates, where Sonogashira coupling or nucleophilic substitution reactions are employed under controlled conditions (e.g., THF solvent, NaH base, and temperatures ranging from 0°C to reflux) . Key factors for yield optimization include stoichiometric control of the methylating agent, reaction time, and purification via column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyrrole and pyridine moieties, with characteristic shifts for the methylene bridge (δ ~4.5–5.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied to structurally similar compounds) resolves bond angles and spatial arrangements . For example, Horton et al. (2012) used crystallography to confirm the planar geometry of pyridine-pyrrole hybrids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound is limited, related pyrrole-pyridine hybrids require precautions due to potential irritancy. General measures include using fume hoods, nitrile gloves, and eye protection. In case of exposure, immediate rinsing with water and consultation with a physician are advised, as outlined for analogs like 1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or heteroatom inclusion) influence the reactivity of this compound in coordination chemistry?

Substituent effects are significant. For instance, replacing the pyrrole’s N–H proton with a methyl group (as in α-Nicotyrine) alters electron density, enhancing metal-ligand binding in coordination complexes . Computational studies (DFT) can predict such effects by analyzing frontier molecular orbitals. Experimental validation via cyclic voltammetry or X-ray absorption spectroscopy is recommended to correlate structural changes with redox or catalytic properties.

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 78210-51-2 vs. 79560-99-9) for this compound?

CAS number conflicts may arise from isomerism or database errors. To resolve this:

  • Cross-reference spectral data (NMR, IR) from independent sources.
  • Verify purity via HPLC or GC-MS.
  • Consult authoritative databases like PubChem or Reaxys, which list the compound under 78210-51-2 . The 79560-99-9 entry likely corresponds to a positional isomer and requires re-evaluation .

Q. What methodologies are suitable for investigating the biological activity of this compound derivatives?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) using fluorescence-based protocols.
  • Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., receptors or ion channels).
  • SAR studies : Modify the methylene bridge or pyridine/pyrrole substituents and compare bioactivity trends. For example, 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine showed promise in medicinal chemistry for targeting neurological pathways .

Q. How can computational modeling enhance the design of this compound-based materials?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant for optoelectronic applications. Molecular dynamics simulations assess stability in polymer matrices. For instance, analogs like 2-(piperidin-2-yl)pyridine dihydrochloride have been modeled for self-assembly behavior .

Data Contradiction and Validation

Q. How to reconcile conflicting synthetic yields reported for pyrrole-pyridine hybrids across studies?

Variations in yield often stem from subtle differences in reaction conditions (e.g., solvent purity, catalyst loading). Reproduce methods from peer-reviewed journals (e.g., Trofimov et al. ), and systematically test parameters like temperature gradients or inert atmosphere requirements. Statistical tools (e.g., Design of Experiments, DoE) can identify critical variables.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.